molecular formula C11H17ClN4OS B10945921 1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)thiourea

1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)thiourea

Cat. No.: B10945921
M. Wt: 288.80 g/mol
InChI Key: NXIGRXISZKSZKV-UHFFFAOYSA-N
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Description

N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is a synthetic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a pyrazole ring, a tetrahydrofuran ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through cyclization reactions involving diols and acid catalysts.

    Formation of the Thiourea Moiety: The thiourea moiety is introduced by reacting isothiocyanates with amines under mild conditions.

Industrial Production Methods

Industrial production of N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by forming stable complexes with the active site.

    Modulating Receptors: Interacting with cell surface receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA can be compared with other similar compounds, such as:

    N-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA: Differing by the substitution of a methyl group instead of a chloro group, which may affect its reactivity and biological activity.

    N-[2-(4-CHLORO-1H-IMIDAZOL-1-YL)ETHYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA: Featuring an imidazole ring instead of a pyrazole ring, which may influence its chemical properties and applications.

The uniqueness of N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H17ClN4OS

Molecular Weight

288.80 g/mol

IUPAC Name

1-[2-(4-chloropyrazol-1-yl)ethyl]-3-(oxolan-2-ylmethyl)thiourea

InChI

InChI=1S/C11H17ClN4OS/c12-9-6-15-16(8-9)4-3-13-11(18)14-7-10-2-1-5-17-10/h6,8,10H,1-5,7H2,(H2,13,14,18)

InChI Key

NXIGRXISZKSZKV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=S)NCCN2C=C(C=N2)Cl

Origin of Product

United States

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